2,4-Bis(trifluoromethyl)phenylisothiocyanate is an isothiocyanate derivative characterized by the presence of two trifluoromethyl groups attached to a phenyl ring. Its molecular formula is C₉H₃F₆N₃S, and it has a molecular weight of 271.18 g/mol. The compound appears as a colorless to yellow liquid with a boiling point of approximately 95 °C at 19 mmHg and a flash point of 108 °C . It is recognized for its hazardous nature, requiring careful handling due to its corrosive properties that can cause severe burns upon contact with skin or eyes .
The synthesis of 2,4-bis(trifluoromethyl)phenylisothiocyanate typically involves:
The primary applications of 2,4-bis(trifluoromethyl)phenylisothiocyanate include:
Interaction studies involving 2,4-bis(trifluoromethyl)phenylisothiocyanate often focus on its reactivity with biological molecules. These studies typically aim to understand how it modifies amino acids or proteins during derivatization processes. For example:
Several compounds share structural similarities with 2,4-bis(trifluoromethyl)phenylisothiocyanate. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
3,5-Bis(trifluoromethyl)phenylisothiocyanate | 23165-29-9 | Used for biogenic amine detection; similar reactivity |
4-(Trifluoromethyl)phenylisothiocyanate | 1645-65-4 | Less steric hindrance; simpler structure |
Phenylisothiocyanate | 103-72-8 | Basic structure; widely used in organic synthesis |
The unique feature of 2,4-bis(trifluoromethyl)phenylisothiocyanate lies in its dual trifluoromethyl substituents that enhance its electrophilicity and reactivity compared to other isothiocyanates. This property makes it particularly useful for specific analytical applications where sensitivity and selectivity are crucial.
Corrosive